molecular formula C14H26N2O2S B3946559 1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine

1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine

Cat. No.: B3946559
M. Wt: 286.44 g/mol
InChI Key: DCZUBCJPWUAHBS-UHFFFAOYSA-N
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Description

1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine is a piperazine derivative characterized by a bicyclo[2.2.1]heptane (norbornane) moiety at the 1-position and a propylsulfonyl group at the 4-position. The bicyclo[2.2.1]heptane structure imparts rigidity and stereochemical complexity, which can influence binding affinity and selectivity in biological systems . The propylsulfonyl group enhances hydrophilicity and may contribute to interactions with sulfonyl-binding pockets in enzymes or receptors .

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-propylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2S/c1-2-9-19(17,18)16-7-5-15(6-8-16)14-11-12-3-4-13(14)10-12/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZUBCJPWUAHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[221]hept-2-yl)-4-(propylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the bicyclic heptane structure One common method involves the Diels-Alder reaction, which forms the bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace existing functional groups with new ones, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include alkyl halides or sulfonyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It is used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: It is used in the production of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and piperazine ring allow it to fit into binding sites, modulating the activity of these targets. The propylsulfonyl group can enhance its solubility and binding affinity, making it a versatile compound for various applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications in Piperazine Derivatives

Piperazine derivatives are widely explored for their versatility in drug design. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Piperazine Derivatives
Compound Name Substituents at 1-Position Substituents at 4-Position Key Properties/Activities Reference(s)
1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine Bicyclo[2.2.1]heptane (norbornane) Propylsulfonyl Rigid scaffold, potential CNS activity
L-368,899 Bicyclo[2.2.1]heptane + methylsulfonyl 2-Methylphenyl Orally bioavailable oxytocin antagonist (IC₅₀ = 8–10 nM)
Norbo-7/Norbo-8 Bicyclo[2.2.1]heptene + carboxamide 4-Methoxyphenylpiperazine Serotonin receptor ligands
GBR 12909 Bis(4-fluorophenyl)methoxyethyl 3-Phenylpropyl High DAT affinity (IC₅₀ = 1.4–8.2 nM)
1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine 3-Methylcyclohexyl Propylsulfonyl Improved solubility, oxalate salt form
SA4503 3,4-Dimethoxyphenethyl 3-Phenylpropyl Sigma-1 receptor agonist (antidepressant)

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Compounds
Compound Molecular Weight Solubility LogP Key Observations
This compound ~308.4 g/mol Moderate (aqueous) ~2.1 Enhanced rigidity, moderate hydrophilicity
L-368,899 ~520.6 g/mol Low (requires salt) ~3.8 Oral bioavailability via sulfonyl groups
SA4503 ~406.9 g/mol High (HCl salt) ~4.2 Antidepressant activity via Sigma-1 agonism
1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine ~342.5 g/mol High (oxalate salt) ~2.5 Salt formation improves crystallinity

Biological Activity

1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine is a synthetic compound with significant potential in pharmacology and medicinal chemistry. This compound features a bicyclic structure that is often associated with various biological activities, particularly in relation to receptor interactions and therapeutic applications.

The compound's molecular formula is C13H24N2O2SC_{13}H_{24}N_2O_2S, with a molecular weight of 272.41 g/mol. The structure includes a piperazine ring and a bicyclo[2.2.1]heptane moiety, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC13H24N2O2S
Molecular Weight272.41 g/mol
IUPAC NameThis compound
InChI KeyQWYOZARWPQFUCL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). It has been shown to act as an antagonist for certain neurotransmitter receptors, including oxytocin and vasopressin receptors, which are involved in regulating social behaviors, stress responses, and reproductive functions.

Biological Activity Studies

Recent research has focused on the compound's effects on oxytocin receptors, particularly its potential to modulate uterine contractions and influence anxiety-like behaviors in animal models.

Case Study: Oxytocin Receptor Antagonism

A study conducted by Williams et al. (1994) demonstrated that this compound exhibits potent antagonistic activity against the oxytocin receptor, with an IC50 value of approximately 8.9 nM. This selectivity over vasopressin receptors (IC50 values of 370 nM and 570 nM for V1A and V2 receptors, respectively) indicates its potential utility in managing conditions such as preterm labor and anxiety disorders.

Table: Biological Activity Summary

Activity TypeReceptor TargetIC50 Value (nM)
Oxytocin Receptor AntagonismOxytocin8.9
Vasopressin V1A ReceptorVasopressin V1A370
Vasopressin V2 ReceptorVasopressin V2570

Therapeutic Applications

Due to its receptor modulation capabilities, the compound has potential applications in:

  • Reproductive Health : As an oxytocin antagonist, it may be beneficial in controlling labor and addressing reproductive health issues.
  • Anxiety Disorders : Its influence on oxytocin signaling suggests possible therapeutic roles in treating anxiety-related disorders.
  • Pain Management : Investigations into its analgesic properties are ongoing, particularly regarding its interaction with pain pathways in the CNS.

Q & A

Q. Resolution Strategy :

Standardize protocols (e.g., ATP at 10 µM, 37°C incubation).

Use isogenic cell lines with CRISPR-edited targets.

Validate with orthogonal assays (e.g., SPR for binding affinity) .

What computational tools are recommended for predicting off-target interactions?

Advanced Question
Workflow :

Docking : AutoDock Vina or Glide to screen against Pharmaprojects’ target database.

MD Simulations : GROMACS for assessing binding stability (≥100 ns trajectories).

Machine Learning : DeepChem models trained on kinase inhibitor datasets.

Case Study : The norbornane group may cross-react with carbonic anhydrase IX due to hydrophobic pocket similarity. Confirm via enzymatic assay (IC50 >1 µM indicates low risk) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine
Reactant of Route 2
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1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.